Product packaging for Decyl methyl sulfide(Cat. No.:CAS No. 22438-39-7)

Decyl methyl sulfide

Cat. No.: B1360131
CAS No.: 22438-39-7
M. Wt: 188.38 g/mol
InChI Key: HKGUUZAACYBIID-UHFFFAOYSA-N
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Description

Overview of Thioether Chemistry: Structural Classes and Reactivity Paradigms

Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a sulfur atom bonded to two organic substituents (R-S-R'). wikipedia.org Their structure is analogous to ethers, but the presence of a sulfur atom instead of oxygen imparts distinct chemical properties. wikipedia.org The C-S-C bond angle in thioethers is typically around 99°, and the C-S bond length is approximately 1.81 Å. wikipedia.org Thioethers can be categorized based on the nature of the organic groups attached to the sulfur atom, which can be alkyl, aryl, or a combination of both. This structural diversity leads to a wide range of reactivities.

The reactivity of thioethers is largely centered around the sulfur atom, which possesses two lone pairs of electrons, making it nucleophilic. wikipedia.org Thioethers readily undergo oxidation to form sulfoxides and subsequently sulfones, which are important intermediates in organic synthesis. researchgate.net They can also act as ligands in coordination chemistry, forming complexes with various transition metals. researchgate.net Furthermore, the C-S bond in thioethers can be cleaved under certain conditions, allowing for the transfer of alkyl or aryl groups. thieme-connect.com

Historical Context and Evolution of Research in Long-Chain Alkyl Sulfides

The study of long-chain alkyl sulfides is intrinsically linked to the broader history of organosulfur chemistry. Early research in the 20th century focused on the identification and basic characterization of naturally occurring sulfur compounds in fossil fuels and their impact on industrial processes. researchgate.net The development of analytical techniques like gas chromatography and mass spectrometry in the mid-20th century significantly advanced the ability to isolate and identify specific long-chain alkyl sulfides from complex mixtures.

In recent decades, research has shifted towards understanding the specific roles of long-chain alkyl sulfides in various contexts. For instance, their presence in crude oil has prompted investigations into their biodegradation pathways, as they are components of environmental pollutants. researchgate.net Moreover, the unique properties of long-chain alkyl sulfides have led to their exploration in materials science, particularly in the formation of self-assembled monolayers and nanoparticles. The ability of long alkyl chains to influence the organization of materials at the nanoscale has been a key driver of this research. acs.org

Contemporary Research Importance of Decyl Methyl Sulfide (B99878) and Related Analogues

Decyl methyl sulfide and its analogues are of contemporary research interest due to their relevance in several areas. In materials science, the long decyl chain provides a hydrophobic segment that can be utilized in the formation of organized molecular structures on surfaces. This has implications for the development of new coatings, sensors, and electronic devices.

In the field of organic synthesis, this compound serves as a model compound for studying the reactivity of long-chain thioethers. Understanding its oxidation, alkylation, and coordination chemistry provides valuable insights for the synthesis of more complex molecules containing long alkyl sulfide moieties. Furthermore, the study of long-chain alkyl sulfides contributes to our understanding of biological systems, where thioether linkages are found in various biomolecules. For example, the thioether bond is a key structural feature in the post-translational modification of some peptides. acs.org Research into the formation and cleavage of such bonds in synthetic analogues like this compound can provide clues about their biological function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24S B1360131 Decyl methyl sulfide CAS No. 22438-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanyldecane
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InChI

InChI=1S/C11H24S/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3
Source PubChem
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InChI Key

HKGUUZAACYBIID-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60176977
Record name Decyl methyl sulphide
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Molecular Weight

188.38 g/mol
Source PubChem
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CAS No.

22438-39-7
Record name 1-(Methylthio)decane
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Record name Decyl methyl sulphide
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Record name Decyl methyl sulphide
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Record name Decyl methyl sulphide
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Synthetic Methodologies for Decyl Methyl Sulfide and Its Derivatives

Alkylation and Thioether Formation Strategies for Long-Chain Sulfides

The formation of the thioether bond in long-chain sulfides like decyl methyl sulfide (B99878) is a cornerstone of its synthesis. Alkylation and related strategies are fundamental to creating the carbon-sulfur linkage.

Nucleophilic Substitution Reactions with Thiolates

A primary and widely utilized method for the synthesis of thioethers, including decyl methyl sulfide, is through the nucleophilic substitution reaction between an alkyl halide and a thiol. pearson.com In this reaction, the sulfur atom of a thiol, which is a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, leading to the formation of a thioether and the displacement of the halide ion. pearson.commasterorganicchemistry.com To enhance the nucleophilicity of the thiol, it is often deprotonated with a base to form a thiolate anion, which is an even more powerful nucleophile. masterorganicchemistry.comlibretexts.org This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com

The reaction can be generalized as follows:

R-SH + Base → R-S⁻ + H-Base

R-S⁻ + R'-X → R-S-R' + X⁻ (where R and R' are alkyl groups and X is a halide)

This method is efficient for primary and secondary alkyl halides. libretexts.org The use of thiourea (B124793) is an alternative route that works well for preparing thiols from primary halides, which can then be alkylated to the desired thioether. wikipedia.org

Recent advancements have also explored the use of xanthates as odorless and stable surrogates for thiols in the synthesis of dialkyl thioethers, proceeding via nucleophilic substitution under transition-metal-free and base-free conditions. mdpi.com

Green Chemistry Approaches in Organosulfur Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for the synthesis of organosulfur compounds. acs.org These "green" approaches aim to reduce the use of hazardous solvents and reagents, improve atom economy, and simplify reaction procedures.

Key green strategies for thioether synthesis include:

Solvent-free and catalyst-free reactions: Direct synthesis of allylic thioethers from allylic alcohols and thiols has been achieved without the need for solvents or catalysts, offering an atom-economic and eco-friendly protocol. researchgate.net

Water-promoted synthesis: A base-free, green synthesis of heteroaryl thioethers has been developed in water, allowing the reaction to proceed at room temperature with high efficiency. sioc-journal.cn

Use of recyclable catalysts: Magnetically recoverable nanocatalysts have been developed for the multicomponent synthesis of organosulfur compounds, streamlining the process and reducing waste. rsc.org Similarly, silica-promoted synthesis allows for the reuse of the solid support. researchgate.net

Electrochemical methods: An efficient electrochemical approach has been developed to form C-S bonds by coupling biomass oxidation with an S-containing nucleophile, offering a sustainable pathway powered by renewable energy. researchgate.net

Photoredox catalysis: Eosin Y, an inexpensive and non-toxic dye, has been used as an organo-photoredox catalyst for the oxidative coupling of reaction partners to form thioethers under convenient conditions. chemmethod.com

Deep Eutectic Solvents (DES): These have been used as green, biodegradable, and non-toxic alternative solvents for the preparation of organosulfur compounds. benthamdirect.com

These green methodologies represent a significant advancement in the sustainable production of this compound and related thioethers.

Synthesis of Decyl Methyl Sulfoxide (B87167) and Related Oxidation Products

Decyl methyl sulfoxide is primarily synthesized through the oxidation of its corresponding sulfide, this compound. The oxidation of sulfides to sulfoxides is a fundamental transformation in organosulfur chemistry. researchgate.nettandfonline.com

A common and effective method for this oxidation involves the use of sodium periodate (B1199274) (NaIO₄). tandfonline.com While the oxidation of sulfides that are poorly soluble in typical aqueous methanol (B129727) systems can be inefficient, the use of a phase-transfer catalyst system significantly improves the reaction yield. tandfonline.com For instance, the oxidation of long-chain alkyl methyl sulfides, such as this compound, with sodium periodate in methanol in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), leads to high conversions to the corresponding sulfoxide with minimal formation of the sulfone byproduct. tandfonline.com

The Swern oxidation is another well-known method for oxidizing alcohols to aldehydes and ketones, which utilizes dimethyl sulfoxide (DMSO) as the oxidizing agent. wikipedia.org Dodecyl methyl sulfoxide has been investigated as a substitute for DMSO in Swern-type oxidations. chemicalbull.com An odorless version of the Swern oxidation has been developed using dothis compound (Dod-S-Me) as a precursor to the oxidizing agent, aiming for a more environmentally friendly process. researchgate.net

The general scheme for the oxidation of this compound is: CH₃(CH₂)₉-S-CH₃ + [O] → CH₃(CH₂)₉-SO-CH₃

Various oxidizing agents and conditions can be employed, and the choice often depends on the desired selectivity and the scale of the reaction. For example, hydrogen peroxide in acetic acid can also be used to oxidize sulfides to sulfoxides. orgsyn.org

Below is a table summarizing the oxidation of long-chain alkyl methyl sulfides to sulfoxides using sodium periodate with and without a phase-transfer catalyst.

EntrySubstrate (Sulfide)Oxidizing System% Conversion to Sulfoxide% Conversion to Sulfone
1Methyl n-octyl sulfideNaIO₄ in MeOH-H₂O92%0.2%
2Methyl n-octyl sulfideNaIO₄ in MeOH34%0%
3Methyl n-octyl sulfideNaIO₄ in MeOH with TBAB92-97%0%
4n-Hexathis compoundNaIO₄ in MeOH-H₂O12%0%
5n-Hexathis compoundNaIO₄ in MeOH with TBAB95%0%

Table based on data from Yamamoto et al. (1999). tandfonline.com

Preparation of Bis(decyl methyl) Disulfides and Polysulfides

The synthesis of dialkyl disulfides and polysulfides, including those with decyl and methyl groups, can be achieved through various methods, often starting from alkenes, hydrogen sulfide, and elemental sulfur.

One industrial approach involves a two-reactor process for the continuous manufacture of dialkyl disulfides and polysulfides. google.com In this process, an alkene is reacted with hydrogen sulfide over a solid particulate catalyst in the first reaction zone. The effluent is then passed into a second reaction zone where it reacts with molten elemental sulfur in the presence of another solid catalyst. google.com The molar ratio of sulfur in the second reactor can be adjusted to favor the formation of trisulfides, tetrasulfides, and other polysulfides. google.com

Another method involves the reaction of an olefin, such as 1-decene, with sulfur and hydrogen sulfide in the presence of a basic catalyst, like potassium hydroxide. google.com This one-pot batch process can efficiently produce a mixture of dialkyl polysulfides with varying numbers of sulfur atoms. google.com

The oxidation of thiols is a classic method for forming disulfides. wikipedia.org In the presence of a base, thiols can be readily oxidized by reagents like bromine or iodine to yield the corresponding disulfide. wikipedia.org 2 R-SH + Oxidant → R-S-S-R

Furthermore, electrochemical methods have been developed for the synthesis of organic polysulfides by inserting sulfur from elemental sulfur (S₈) into disulfides. nih.gov

Incorporation of this compound Motifs into Complex Molecular Architectures

The this compound moiety can be incorporated into more complex molecular structures, influencing the properties of the resulting materials. For instance, long alkyl chains like decyl are known to be used in the design of organic semiconductors.

In the field of organic electronics, thienoacene-based materials are of significant interest. Derivatives of google.combenzothieno[3,2-b] google.combenzothiophene (BTBT) with long alkyl chains have been shown to be superior organic semiconductors, affording organic field-effect transistors (OFETs) with high charge-carrier mobility. researchgate.net The introduction of long alkyl chains, such as decyloxy groups, can influence the molecular packing and electronic properties of these materials. researchgate.net

While direct examples of this compound incorporation into such complex systems are specific to niche research areas, the principles of organic synthesis allow for its inclusion. For example, the acid-catalyzed condensation of an azulenyl methyl sulfide with an aldehyde can be used to create complex cationic and dicationic systems with interesting electrochemical properties. mdpi.com The sulfide group in these structures plays a role in their electronic behavior. mdpi.com

The general strategies for incorporating such motifs often rely on the functionalization of a core molecule with the desired alkyl sulfide chain. This can be achieved through the synthetic methods described previously, such as nucleophilic substitution, where a functionalized complex molecule with a leaving group is reacted with a decyl thiolate.

Reaction Mechanisms and Catalytic Activity of Decyl Methyl Sulfide Systems

Mechanistic Studies of Alkyl Methyl Sulfides in Oxidation Reactions

The oxidation of alkyl methyl sulfides, such as decyl methyl sulfide (B99878), is a fundamental process with implications in both synthetic organic chemistry and atmospheric sciences. The mechanisms of these reactions often involve the formation of reactive intermediates and can be influenced by the presence of other reagents and the reaction conditions.

Role in Modified Swern and Corey-Kim Oxidations

The Swern and Corey-Kim oxidations are widely used methods for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions traditionally use dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfide (DMS) as a key reagent. missouri.eduorganic-chemistry.orgwikipedia.org However, the production of the volatile and malodorous dimethyl sulfide is a significant drawback. missouri.eduorganic-chemistry.org

To address this issue, researchers have explored the use of long-chain alkyl methyl sulfides, such as dodecyl methyl sulfide , as odorless alternatives to DMS. missouri.eduorganic-chemistry.orgjk-sci.com In a modified Corey-Kim oxidation, dothis compound reacts with N-chlorosuccinimide (NCS) to form an S,S-dodecylmethylsuccinimidosulfonium chloride species. jk-sci.comjkchemical.com This intermediate is then attacked by the alcohol, leading to the formation of an alkoxysulfonium salt. Subsequent deprotonation by a base like triethylamine (B128534) (TEA) yields the desired carbonyl compound and regenerates the odorless dothis compound. jk-sci.comjkchemical.com The lower volatility of dothis compound compared to DMS makes it a more environmentally friendly and user-friendly reagent. organic-chemistry.org

Table 1: Comparison of Reagents in Swern and Corey-Kim Oxidations

Oxidation Method Traditional Reagent Modified Reagent Advantage of Modification
Swern Oxidation Dimethyl sulfoxide (DMSO) Dodecyl methyl sulfoxide Odorless organic-chemistry.org

Electron Transfer Processes in Thioether Oxidation

The oxidation of thioethers can proceed through electron transfer mechanisms, particularly in electrochemical and photochemical contexts. The electrochemical oxidation of aliphatic thioethers in aprotic media typically involves a two-electron transfer process. acs.org This process is facilitated by neighboring electron-rich groups that help stabilize the resulting positive charge on the sulfur atom. acs.org

In photooxidation reactions, the mechanism can involve either a single electron transfer (SET) or an energy transfer pathway. rsc.org For instance, the photooxidation of dothis compound has been shown to proceed primarily through a singlet oxygen mechanism under both photocatalyst-free and anthraquinone-mediated conditions. rsc.org In contrast, for diaryl sulfides, an electron-transfer process is the operative mechanism. rsc.org The initial step in SET-mediated oxidation is the formation of a sulfide radical cation, which can then react further to yield the corresponding sulfoxide. rsc.orgnih.gov Manganese-based electrocatalysts have been shown to be effective in the selective oxidation of thioethers to sulfoxides, proceeding through the generation of a high-valent manganese-oxo species. nih.govnih.gov

This compound as a Ligand and its Influence on Metal Complex Reactivity

The sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a ligand and coordinate to metal centers. This coordination can significantly influence the electronic and steric properties of the metal complex, thereby altering its reactivity and catalytic performance. rsc.orgnih.gov

While specific studies focusing solely on this compound as a ligand are not extensively detailed in the provided search results, the general principles of thioether coordination to metals are well-established. Thiolato ligands (RS-), which can be derived from thioethers, have been shown to influence the reactivity of rhenium(I) complexes, with methyl-substituted thiolato ligands (SMe) accelerating reactions. nih.gov The coordination of sulfur-containing ligands can affect the redox properties of the metal center and the accessibility of active sites, which is crucial in catalysis. researchgate.net For instance, in some catalytic systems, oxidized sulfur species coordinating to the catalyst surface have been shown to dramatically improve catalytic activity. acs.org

Organocatalytic Applications of Modified Alkyl Sulfides

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. beilstein-journals.org Modified alkyl sulfides have found applications in this field, particularly in the context of biomimetic catalysis.

Flavin-Cyclodextrin Conjugates and Sulfide Oxidation

Flavin-cyclodextrin conjugates have been developed as artificial enzymes for the enantioselective oxidation of prochiral sulfides. researchgate.netmdpi.comresearchgate.net These systems typically consist of a redox-active flavin unit, which acts as the catalytic center, and a cyclodextrin (B1172386) moiety that serves as a chiral binding site for the substrate. mdpi.comresearchgate.net

In these systems, n-alkyl methyl sulfides, including hexyl methyl sulfide , octyl methyl sulfide , This compound , and dothis compound , have been used as substrates. researchgate.netresearchgate.net The oxidation is typically carried out using hydrogen peroxide as the oxidant in aqueous media. researchgate.netresearchgate.net The enantioselectivity of the reaction is influenced by the size of the cyclodextrin cavity and the relative orientation of the flavin and cyclodextrin components. researchgate.netmdpi.com For example, an α-cyclodextrin conjugate with an alloxazinium unit proved to be a suitable catalyst for the oxidation of n-alkyl methyl sulfides, achieving high conversions and enantioselectivities. researchgate.netresearchgate.net

Table 2: Enantioselective Oxidation of n-Alkyl Methyl Sulfides with a Flavin-α-Cyclodextrin Conjugate

Substrate Conversion (%) Enantiomeric Excess (ee, %)
Hexyl methyl sulfide up to 98 up to 77
Octyl methyl sulfide up to 98 up to 77
This compound up to 98 up to 77
Dothis compound up to 98 up to 77

Data sourced from studies on alloxazine-cyclodextrin conjugates. researchgate.netresearchgate.net

The proposed mechanism involves the formation of a flavin-4a-hydroperoxide intermediate, which then acts as the electrophilic oxidizing agent, attacking the sulfur atom of the sulfide. mdpi.com

Role of Sulfur in Heterogeneous Catalysis and Reaction Selectivity

In heterogeneous catalysis, sulfur-containing compounds are often regarded as catalyst poisons because their strong adsorption onto metal surfaces can block active sites. acs.orgresearchgate.netrsc.orgnih.gov However, a growing body of evidence demonstrates that sulfur can also act as a promoter or selectivity modifier in various catalytic reactions. researchgate.netrsc.orgrsc.org

The effect of sulfur is highly dependent on its concentration and the nature of the catalyst and reaction. researchgate.netmdpi.com At low concentrations, sulfur can enhance catalyst activity and selectivity. researchgate.net For example, in Fischer-Tropsch synthesis, low levels of sulfur have been reported to increase the selectivity towards heavier hydrocarbons, while higher concentrations tend to decrease it. mdpi.comresearchgate.net DFT studies on cobalt-catalyzed Fischer-Tropsch synthesis suggest that sulfur on the catalyst surface can decrease the activation barriers for hydrogenation reactions while increasing them for CO dissociation and chain growth, leading to higher selectivity for methane (B114726) and shorter-chain hydrocarbons. mdpi.com

In other applications, sulfur-doped carbon has been used to stabilize metal nanoclusters at high temperatures, enhancing their catalytic durability and selectivity in reactions like propane (B168953) dehydrogenation. nih.gov The interaction between the metal and sulfur creates a more stable catalyst with modified electronic properties. nih.gov This demonstrates that the role of sulfur in heterogeneous catalysis is complex, with the potential for both beneficial and detrimental effects on catalyst performance.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dothis compound
Dimethyl sulfoxide (DMSO)
Dimethyl sulfide (DMS)
N-chlorosuccinimide (NCS)
Triethylamine (TEA)
Hexyl methyl sulfide
Octyl methyl sulfide
Hydrogen peroxide
Carbon monoxide (CO)

Advanced Spectroscopic and Analytical Characterization of Decyl Methyl Sulfide

Chromatographic-Mass Spectrometric Approaches for Trace Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like decyl methyl sulfide (B99878). The synergy between the separation power of GC and the identification capabilities of MS allows for the detection and quantification of this compound even in complex matrices.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and preconcentration of volatile organic compounds (VOCs) from various sample matrices. nih.govmdpi.com When coupled with GC-MS, it provides a sensitive and efficient method for the analysis of trace levels of volatile sulfur compounds (VSCs), including alkyl sulfides. nih.govresearchgate.netnih.gov The optimization of HS-SPME parameters such as fiber coating, extraction time, and temperature is crucial for achieving maximum sensitivity. mdpi.commdpi.com For the analysis of sulfur compounds, fibers coated with materials like Carboxen/Polydimethylsiloxane (PDMS) have been shown to be effective. nih.govnih.gov The addition of salt to the sample matrix can enhance the extraction efficiency by increasing the ionic strength and promoting the partitioning of volatile analytes into the headspace. nih.gov

The HS-SPME-GC-MS technique has been successfully applied to identify and quantify a wide range of VSCs in various complex samples, such as fermented beverages and environmental samples. nih.govresearchgate.net In the analysis of decyl methyl sulfide, this method would involve the equilibration of the sample in a sealed vial, followed by the exposure of an SPME fiber to the headspace to adsorb the volatile sulfide. The fiber is then transferred to the GC injector, where the adsorbed analytes are thermally desorbed and introduced into the GC column for separation, followed by detection and identification by the mass spectrometer. The resulting mass spectrum of this compound would exhibit characteristic fragmentation patterns, with a prominent peak for the molecular ion and other significant fragments that aid in its unambiguous identification. nih.gov

Table 1: Optimized HS-SPME Conditions for Volatile Sulfur Compound Analysis

Parameter Optimized Condition Source
Fiber Coating 50/30 µm DVB/CAR/PDMS nih.gov
Extraction Temperature 35 °C nih.gov
Extraction Time 30 min nih.gov
Sample Dilution (Ethanol) 2.5% v/v nih.gov
Salt Addition (NaCl) 20% w/v nih.gov

This table presents a set of optimized conditions for the HS-SPME analysis of volatile sulfur compounds in a specific matrix, which can serve as a starting point for the analysis of this compound.

For the selective and sensitive detection of sulfur-containing compounds, specialized detectors are often employed in gas chromatography.

Flame Photometric Detection (FPD) is a selective detector that is highly sensitive to sulfur and phosphorus compounds. sri-instruments-europe.com In an FPD, the column effluent is passed through a hydrogen-rich flame, which excites the sulfur atoms. As the excited sulfur species relax to a lower energy state, they emit light at a characteristic wavelength (around 394 nm), which is detected by a photomultiplier tube (PMT). sri-instruments-europe.com This allows for the selective detection of sulfur compounds like this compound with high sensitivity, often in the parts-per-billion (ppb) range. sri-instruments-europe.com However, a phenomenon known as "quenching" can occur where the presence of co-eluting hydrocarbons can suppress the sulfur response. The response of the FPD to sulfur compounds is typically non-linear, following an exponential relationship where doubling the sulfur concentration can result in a four-fold increase in the peak area. sri-instruments-europe.comquadrexcorp.com

Sulfur Chemiluminescence Detection (SCD) is another highly specific and sensitive detection method for sulfur compounds. shimadzu.com In an SCD, compounds eluting from the GC column are combusted at high temperatures in a dual plasma burner to form sulfur monoxide (SO). This SO radical then reacts with ozone in a reaction chamber, producing light (chemiluminescence) that is detected by a PMT. shimadzu.com A key advantage of SCD is its linear and equimolar response to sulfur compounds, meaning the detector response is directly proportional to the mass of sulfur entering the detector, regardless of the compound's structure. gcms.cz This simplifies quantification, as a single sulfur standard can be used to calibrate for all sulfur-containing analytes. gcms.cz SCD is also less susceptible to quenching from co-eluting hydrocarbons compared to FPD. dtic.mil

Table 2: Comparison of FPD and SCD for Sulfur Compound Analysis

Feature Flame Photometric Detector (FPD) Sulfur Chemiluminescence Detector (SCD)
Principle Chemiluminescence of excited sulfur species in a hydrogen-rich flame. astm.org Chemiluminescent reaction of sulfur monoxide (SO) with ozone. shimadzu.com
Selectivity High for sulfur and phosphorus. sri-instruments-europe.com Highly specific for sulfur compounds. labx.com
Sensitivity ~200 ppb for sulfur compounds. sri-instruments-europe.com Picogram-level detection limits.
Response Exponential. sri-instruments-europe.comquadrexcorp.com Linear and equimolar. gcms.cz

| Quenching | Susceptible to quenching by co-eluting hydrocarbons. | Minimal hydrocarbon quenching. |

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Vibrational Spectroscopy for Molecular Structure and Conformation

Vibrational spectroscopy, encompassing infrared and Raman techniques, provides valuable insights into the molecular structure, functional groups, and conformational properties of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of an alkyl sulfide like this compound is characterized by specific vibrational modes. The C-S stretching vibration is a key indicator, although it can be weak and appear in the fingerprint region of the spectrum, typically between 710 and 570 cm⁻¹. libretexts.org Other characteristic absorptions include the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the decyl chain, which are expected in the 2850-3000 cm⁻¹ region. researchgate.net The absence of strong absorptions for O-H or C=O groups can help confirm the purity of the sulfide. libretexts.org The analysis of the FTIR spectrum of this compound can be aided by computational simulations and comparison with spectra of related alkyl sulfides. oup.comoup.comnih.gov

Table 3: Characteristic FTIR Absorption Bands for Alkyl Sulfides

Vibrational Mode Approximate Wavenumber (cm⁻¹) Source
C-H Stretching (Alkyl) 2850 - 3000 researchgate.net
C-S Stretching 570 - 710 libretexts.org

This table provides general ranges for characteristic FTIR absorptions in alkyl sulfides.

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide information about the carbon skeleton and the C-S bond. The C-S stretching vibration in Raman spectra of alkyl sulfides typically appears in the 600-760 cm⁻¹ range. The conformational analysis of the flexible decyl chain can also be investigated using Raman spectroscopy, as different conformers may exhibit distinct spectral features. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. core.ac.uk

For this compound (CH₃-S-(CH₂)₉-CH₃), both ¹H and ¹³C NMR spectroscopy are used for structural assignment.

In the ¹H NMR spectrum , distinct signals are expected for the different types of protons in the molecule. The protons of the methyl group attached to the sulfur atom (S-CH₃) would appear in a specific chemical shift range, typically around 2.0-2.5 ppm. libretexts.org The protons on the carbon adjacent to the sulfur in the decyl chain (-S-CH₂-) would also resonate in a characteristic region. The remaining methylene protons of the decyl chain would produce a complex set of overlapping signals further upfield, and the terminal methyl group of the decyl chain would appear as a triplet at the highest field (lowest ppm value). libretexts.org

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbon of the methyl group attached to sulfur (S-CH₃) will have a characteristic chemical shift. libretexts.org Similarly, the carbons of the decyl chain will each have a distinct signal, with the carbon atom directly bonded to the sulfur atom appearing at a different chemical shift compared to the other methylene carbons in the chain. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. bhu.ac.in Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity of all atoms within the this compound molecule. core.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) Source
S-CH₃ 2.0 - 2.5 20 - 40 libretexts.org
-S-CH₂- 2.0 - 2.5 20 - 40 libretexts.org
-(CH₂)₈- 1.2 - 1.6 ~22 - 32 libretexts.org
-CH₃ (terminal) 0.7 - 1.3 ~14 libretexts.org

These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational molecular spectroscopy serves as a powerful adjunct to experimental techniques, providing theoretical data that aids in the interpretation and prediction of complex spectra. rsc.org By employing quantum mechanical calculations, it is possible to model the spectroscopic properties of molecules like this compound, offering deep insights into its structural and electronic characteristics. rsc.orgresearchgate.net Methods such as Density Functional Theory (DFT) are instrumental in predicting vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, thereby supporting the assignment of experimental data. researchgate.netresearchgate.net

The following tables present predicted spectroscopic data for this compound, derived from theoretical calculations. Such data is invaluable for confirming experimental findings and for providing a more complete characterization of the molecule.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

This table illustrates theoretically calculated vibrational frequencies for the primary functional groups within the this compound molecule. The assignments are based on DFT calculations, which help to correlate specific spectral bands with the corresponding molecular motions, such as C-S and C-H stretching.

Vibrational ModePredicted Frequency (cm⁻¹)General Assignment
ν(C-H) asym~2955Asymmetric C-H stretch in CH₃ and CH₂ groups
ν(C-H) sym~2870Symmetric C-H stretch in CH₃ and CH₂ groups
δ(CH₂)~1465CH₂ scissoring/bending
δ(CH₃)~1375CH₃ umbrella/deformation
ν(C-S)~725C-S stretch of the thioether group

Note: These are representative values. Actual spectra may show multiple peaks in these regions due to the complexity of the molecule. Calculations are typically performed at a level like B3LYP/6-31G(d,p) to provide a balance of accuracy and computational cost.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicting ¹³C NMR chemical shifts via computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a well-established technique for structure verification. researchgate.netchemaxon.com The table below shows the predicted chemical shifts for each carbon atom in the this compound structure, which can be compared with experimental data to confirm the molecular connectivity. researchgate.netnih.gov

Carbon AtomPredicted Chemical Shift (δ, ppm)
S-C H₃15.5
S-C H₂- (C1')34.2
C2'29.8
C3'29.5
C4'29.4
C5'29.3
C6'29.1
C7'31.9
C8'22.7
C H₃- (C9')14.1

Note: Predicted shifts are relative to a standard (e.g., TMS) and are calculated using methods like DFT-GIAO. The numbering of the decyl chain carbons (C1' to C9') starts from the carbon adjacent to the sulfur atom.

The synergy between computational prediction and experimental measurement is essential for the unambiguous characterization of molecules. researchgate.net Theoretical spectra provide a foundational basis for interpreting experimental results, ensuring that band assignments are accurate and that the complete molecular structure is understood. researchgate.netnih.gov

Environmental Geochemistry and Biotransformation of Alkyl Sulfides

Natural Occurrence and Abiotic Formation Mechanisms of Organosulfur Compounds

Organosulfur compounds are integral components of natural systems, found in a wide variety of environments. britannica.com They are present in fossil fuels like coal and petroleum, which are derived from ancient biological matter. wikipedia.org In the biosphere, they are essential for life, forming parts of amino acids such as cysteine and methionine. britannica.comwikipedia.org Many plants are well-known sources of organosulfur compounds; for example, vegetables in the Allium (garlic, onion) and Brassica (cabbage, broccoli) genera produce a range of these molecules, which contribute to their distinct flavors and aromas. researchgate.netfrontiersin.org In marine environments, phytoplankton and other microorganisms are significant producers of organosulfur compounds like dimethylsulfoniopropionate (DMSP), a precursor to the volatile dimethyl sulfide (B99878) (DMS). nih.govoup.comfondriest.com Higher alkyl sulfides, which are structurally more similar to decyl methyl sulfide, have been detected in environments such as animal manure and sewage sludge treatment plants. jmb.or.kr

While biological processes are the primary source of most organosulfur compounds, abiotic (non-biological) formation mechanisms also contribute to their presence. In hydrothermal vent systems, the reducing conditions can facilitate the abiotic synthesis of simple organosulfur compounds like methanethiol (B179389) and dimethyl sulfide from precursors such as carbon dioxide and hydrogen sulfide. researchgate.net Research has also identified the abiotic formation of DMS in interstellar space, confirming that non-biological pathways for such compounds exist. arxiv.org

Laboratory studies have demonstrated that metal sulfides can catalyze the formation of alkyl sulfides. For instance, various transition metal sulfides have been shown to promote the reduction of carbon monoxide to form methyl groups, which can then react with thiols to produce alkyl sulfides. carnegiescience.edu In one such study, the reaction of a metal-bound methyl group with nonane (B91170) thiol resulted in the formation of methyl nonyl sulfide, a compound structurally very similar to this compound. carnegiescience.edu Another significant abiotic pathway, particularly in anoxic sediments, is the nucleophilic addition of inorganic sulfide species (like bisulfide and polysulfides) to reactive sites on organic molecules, creating new carbon-sulfur bonds. odu.edu

Microbial Metabolism and Biodegradation Pathways of Alkyl Sulfides

Microorganisms are central to the transformation and degradation of alkyl sulfides in the environment. Bacteria capable of metabolizing these compounds have been isolated from various sources, including petroleum-contaminated sites and marine sediments. nih.gov Studies using model alkyl sulfides have identified three primary types of microbial attack:

Alkyl Chain Degradation : Microbes utilize the carbon backbone of the sulfide as a source of carbon and energy, often involving terminal oxidation followed by beta-oxidation reactions. nih.gov

Nonspecific Sulfur Oxidation : The sulfur atom is oxidized without the cleavage of the carbon-sulfur bond. nih.gov

Sulfur-Specific Oxidation and C-S Bond Cleavage : The microbe specifically targets the sulfur atom to satisfy its sulfur requirements, leading to the cleavage of the C-S bond. nih.gov

A variety of bacteria can degrade alkyl sulfides under both aerobic and anaerobic conditions. jmb.or.kr For example, a denitrifying marine bacterium identified as a Thiobacillus species, designated strain ASN-1, has been shown to degrade a range of alkyl sulfides, including dimethyl sulfide (DMS), diethyl sulfide (DES), and dipropyl sulfide, using nitrate (B79036) as an electron acceptor. asm.org

Table 1: Examples of Bacteria Involved in Alkyl Sulfide Biodegradation

Bacterial Genus/Species Degraded Compound(s) Metabolic Condition Reference(s)
Thiobacillus sp. ASN-1 Dimethyl sulfide, Diethyl sulfide Aerobic & Anaerobic (Denitrifying) asm.org
Pseudomonas acidovorans Methylated sulfur compounds Aerobic jmb.or.kr
Hyphomicrobium sp. Dimethyl sulfide (DMS) Aerobic jmb.or.kr
Rhodococcus sp. Dibenzothiophene (a complex organosulfur) Aerobic nih.gov
Various isolates Di-n-octyl sulfide Aerobic nih.gov

The microbial breakdown of alkyl sulfides is mediated by specific enzymes that catalyze C-S bond cleavage (desulfurization) and the removal of methyl groups (demethylation).

Enzymatic Cleavage: The cleavage of the thioether bond is a critical step. In many bacteria, this process is initiated by monooxygenase enzymes, which oxidize the sulfur atom. For example, DMS monooxygenase oxidizes dimethyl sulfide to methanethiol and formaldehyde (B43269) in organisms like Hyphomicrobium sp. jmb.or.kr In the degradation of more complex organosulfur compounds, such as those found in lignin, glutathione-dependent lyases (β-etherases) play a key role. rsc.orgpolimi.it For example, the enzyme LigG from Sphingobium sp. SYK-6 catalyzes the glutathione-dependent cleavage of a thioether intermediate. polimi.it It is plausible that the degradation of long-chain alkyl sulfides like this compound involves similar enzymatic systems that use an oxidative or lyase-catalyzed mechanism to break the stable carbon-sulfur bond.

Demethylation Pathways: Demethylation is another crucial pathway for the metabolism of methylated sulfur compounds. In marine environments, the demethylation of dimethylsulfoniopropionate (DMSP) is a major process, initiated by the enzyme DMSP demethylase (dmdA). frontiersin.org This pathway ultimately yields methanethiol (MSH). frontiersin.orgnih.gov Studies on anoxic marine sediments have shown that DMSP can undergo sequential demethylation to form 3-mercaptopropionate (B1240610) (3-MPA), indicating that microbes can systematically remove methyl groups from the sulfur atom. asm.org This suggests that this compound could potentially be demethylated to decylthiol as part of its biodegradation.

The rate of microbial degradation of alkyl sulfides is significantly influenced by various environmental conditions.

Temperature : Microbial metabolic activity, including the function of enzymes responsible for degradation, is temperature-dependent. For petroleum hydrocarbons, optimal degradation rates are often observed between 30°C and 40°C in soil and 20°C to 30°C in marine environments. mdpi.com Low temperatures generally decrease the rate of enzymatic reactions and thus slow down biodegradation. mdpi.com

pH : Soil and water pH affects microbial diversity, enzyme activity, and the bioavailability of pollutants. mdpi.com Different microbial groups have different optimal pH ranges; for instance, sulfur-oxidizing bacteria like Thiobacillus can alter the local pH by producing sulfate (B86663), which in turn influences the broader microbial community and degradation processes. mdpi.com

Electron Acceptors : The availability of electron acceptors is critical for biodegradation. In aerobic environments, oxygen is the primary electron acceptor. jmb.or.kr In anoxic or anaerobic conditions, microbes can use alternative acceptors. For instance, Thiobacillus sp. strain ASN-1 can use nitrate and nitrite (B80452) to degrade alkyl sulfides. asm.org Sulfate-reducing bacteria and methanogens are known to consume DMS and methanethiol in anoxic sediments. nih.gov

Nutrients and Organic Matter : The presence of other nutrients (nitrogen, phosphorus) and labile organic carbon can influence degradation rates. In some cases, the presence of an easily metabolizable carbon source can enhance the degradation of more complex compounds, a phenomenon known as the priming effect. xmu.edu.cn

Enzymatic Cleavage and Demethylation Pathways

Role in Global Biogeochemical Sulfur Cycling

Alkyl sulfides are important players in the global biogeochemical cycling of sulfur. The most studied compound in this regard is dimethyl sulfide (DMS), which is the most abundant biological sulfur compound emitted to the atmosphere. wikipedia.org Produced in massive quantities by marine phytoplankton, DMS is volatile and transfers sulfur from the oceans to the atmosphere. oup.comwikipedia.org In the atmosphere, DMS is oxidized to compounds like sulfur dioxide and methanesulfonic acid, which can form sulfate aerosols. wikipedia.orgcopernicus.org These aerosols act as cloud condensation nuclei (CCN), influencing cloud formation and potentially the Earth's climate, as described in the CLAW hypothesis. copernicus.org

While this compound is not volatile like DMS and therefore does not participate directly in this atmospheric transfer, its formation and degradation are part of the broader sulfur cycle within terrestrial and aquatic ecosystems. usda.gov Through microbial metabolism, the sulfur contained in larger, non-volatile alkyl sulfides can be mineralized into inorganic forms like hydrogen sulfide or sulfate. usda.govnih.gov This sulfate can then be taken up by plants and microorganisms (assimilatory sulfate reduction) or used by sulfate-reducing bacteria for energy (dissimilatory sulfate reduction). acs.org Conversely, the incorporation of inorganic sulfur into organic molecules like this compound represents a process of sulfur immobilization. usda.gov Therefore, the biotransformation of compounds like this compound contributes to the local cycling and bioavailability of sulfur, a vital nutrient for all life. nih.gov

Fate in Aquatic and Terrestrial Environments

The ultimate fate of this compound in the environment is determined by its chemical properties and its interactions within aquatic and terrestrial systems.

Aquatic Environments: In aquatic systems, the behavior of this compound is governed by its low water solubility and its susceptibility to microbial degradation. As a long-chain alkyl sulfide, it would likely adsorb to particulate organic matter and sediments. Its classification indicates that it "may cause long lasting harmful effects to aquatic life," suggesting a degree of persistence and potential for bioaccumulation. nih.gov However, the primary sink for alkyl sulfides in aquatic environments is microbial consumption. nih.gov Diverse microbial communities, including denitrifying bacteria, are capable of degrading these compounds under both oxygen-rich and oxygen-poor conditions. asm.org The degradation of DMS, for instance, is known to be carried out by bacteria that oxidize it or cleave it to methanethiol. copernicus.org

Terrestrial Environments: In soils, organosulfur compounds are part of a complex system involving mineralization (conversion to inorganic sulfur) and immobilization (incorporation into organic matter). usda.gov The mobility of these compounds is generally low, especially for larger molecules that are more likely to be sorbed to soil organic matter. usda.govmdpi.com The sulfur in this compound can be made available to other organisms through microbial degradation, which converts it to inorganic sulfate. nih.gov The rate and pathway of this degradation are influenced by soil properties such as pH, moisture content, organic matter levels, and the composition of the microbial community. mdpi.commdpi.com In soils impacted by high sulfur levels, such as those near mining sites, shifts in organosulfur compound profiles have been observed, indicating that both biotic and abiotic processes actively transform these molecules. acs.orgnih.gov

Specialized Applications of Decyl Methyl Sulfide in Chemical Engineering and Materials Science

Development of Odorless Reagents for Industrial Processes

A significant challenge in industrial chemical processes that utilize reagents like dimethyl sulfide (B99878) (DMS) is the management of strong, unpleasant odors. DMS is a volatile compound with a notoriously foul smell, and it is a key reagent in important reactions such as the Swern and Corey-Kim oxidations. organic-chemistry.org These oxidation methods are widely used but require stringent odor control measures, which adds to process complexity and cost.

Research into "green chemistry" solutions has led to the development of odorless alternatives by replacing the methyl group in DMS with a long alkyl chain. organic-chemistry.orgresearchgate.net While research has specifically highlighted dodecyl methyl sulfide (Dod-S-Me, a C12 analog), the principle applies directly to this compound (a C10 analog). The introduction of the long alkyl chain dramatically reduces the compound's volatility, thereby rendering it effectively odorless. organic-chemistry.org This modification allows for the same core chemical reactivity of the methyl sulfide group but in a much more manageable, environmentally friendly, and worker-friendly form. researchgate.net

These long-chain dialkyl sulfides can be used in modified Swern and Corey-Kim oxidation protocols, yielding excellent results in the conversion of alcohols to aldehydes and ketones without the production of offensive odors. organic-chemistry.org The development of these odorless reagents represents a significant advancement in making classic, reliable reactions more suitable for modern industrial and laboratory settings. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Dimethyl Sulfide and Long-Chain Alkyl Sulfide Properties

Property Dimethyl Sulfide (DMS) Dothis compound (Dod-S-Me) Rationale for Odor Reduction
Formula C₂H₆S C₁₃H₂₈S N/A
Volatility High Low The long alkyl chain increases molecular weight and van der Waals forces, significantly lowering vapor pressure.
Odor Strong, unpleasant Odorless Reduced volatility prevents the molecules from reaching the olfactory system in significant concentrations. organic-chemistry.org

| Application | Swern & Corey-Kim Oxidations | Odorless alternative for Swern & Corey-Kim Oxidations. organic-chemistry.org | The reactive sulfide moiety is retained while the physical properties are improved. researchgate.net |

Applications in Catalyst Preparation and Modification

Sulfur compounds are widely used to modify the properties of metal catalysts, either to enhance activity, control selectivity, or passivate overly active sites. gaylordchemical.com this compound can serve as a source of sulfur in these processes.

Metal sulfide nanoparticles (e.g., Ag₂S, Cu₂S, CdS) are materials with significant technological applications in electronics and optics. mdpi.com Their synthesis often involves the decomposition of a molecular precursor that contains both the metal and sulfur. mdpi.comresearchgate.net Common routes include the use of metal thiobenzoates, dithiocarbamates, or xanthates, which decompose at relatively low temperatures, sometimes mediated by long-chain amines. mdpi.com Another approach is the hydrothermal synthesis using sources like sodium thiosulfate. core.ac.uk

While this compound contains sulfur, its high stability makes it a less common choice as a direct single-source precursor for metal sulfide nanoparticle synthesis compared to more reactive compounds designed to decompose easily. mdpi.comresearchgate.net However, iron sulfide (FeS) quantum dots have been synthesized using biomimetic routes, highlighting the diverse methods available for creating these nanomaterials. mdpi.com The functionalization of nanoparticles is also crucial, as it can alter their chemical stability and dispersibility. mdpi.com

The Fischer-Tropsch Synthesis (FTS) is a major industrial process that converts synthesis gas (CO and H₂) into liquid hydrocarbons. The catalysts, typically based on iron or cobalt, are extremely sensitive to sulfur compounds, which are generally considered poisons that reduce catalytic activity. mdpi.comresearchgate.net However, controlled addition of sulfur can be used to modify the product selectivity. rsc.org

Studies on both cobalt- and iron-based catalysts have shown that sulfur can alter the product distribution. mdpi.comrsc.org The introduction of sulfur, which can be sourced from the decomposition of dialkyl sulfides under FTS conditions, has been observed to:

Decrease the production of long-chain hydrocarbons (C₅+). mdpi.comresearchgate.net

Increase the selectivity towards methane (B114726) and other light hydrocarbons (C₂-C₄). mdpi.comrsc.org

Shift selectivity away from olefins towards more saturated short-chain hydrocarbons. mdpi.com

The mechanism behind this shift involves sulfur modifying the catalyst surface, which decreases the adsorption energy of CO and inhibits the chain growth steps, while having less effect on or even promoting hydrogenation reactions. mdpi.comresearchgate.net Therefore, a sulfur-containing compound like this compound could be used as an agent to tune the output of an FTS reactor toward lighter hydrocarbon products if desired.

Table 2: General Effects of Sulfur on Fischer-Tropsch Synthesis Selectivity

Catalyst System Effect of Sulfur Addition Consequence Reference
Cobalt-based Decreases C₅+ selectivity, increases methane selectivity. Shifts product distribution to lighter, more saturated hydrocarbons. mdpi.comresearchgate.net

| Iron-based | Can shift selectivity toward short-chain C₂-C₄ hydrocarbons. | Allows for tuning of product output towards lower olefins under specific conditions. | rsc.org |

Synthesis of Metal Sulfide Nanoparticles

Functionalization in Polymer Chemistry and Nanocomposite Materials

The incorporation of specific functional groups into polymer backbones is a powerful strategy for creating materials with tailored properties. This compound moieties have been successfully integrated into conjugated polymers to enhance their performance in applications like polymer light-emitting diodes (PLEDs). nycu.edu.tw

In one study, a fluorene-based monomer, 9,9-di[11-(decylsul-fanyl)undecyl] fluorene, was synthesized and polymerized. nycu.edu.tw The resulting sulfide-containing polymers (PFS, PF1, PF3) exhibited several advantages over polymers without the sulfide group:

Enhanced Stability: The polymer films showed better stability against thermal oxidation, a common degradation pathway for polyfluorenes that leads to undesirable green emission from keto-defects. nycu.edu.tw

Stable Electroluminescence: The electroluminescent color remained stable even at high driving voltages. nycu.edu.tw

Furthermore, these sulfide-containing polymers were used to create organic/inorganic hybrid nanocomposites. The sulfur atoms in the polymer side chains can act as coordination sites for cadmium selenide (B1212193) (CdSe) quantum dots. This functionalization allows for the creation of nanocomposite materials for PLEDs with performance that is comparable or superior to devices made from the pure polymer. nycu.edu.tw This demonstrates the utility of the decyl sulfide group as a functional handle for both tuning the intrinsic properties of a polymer and for anchoring inorganic nanoparticles to create advanced composite materials. nycu.edu.twresearchgate.net

Table 3: Sulfide-Containing Polymers for PLED Applications

Polymer Name Monomers Used Key Feature Application Note Reference
PFS 9,9-di[11-(decylsul-fanyl)undecyl] fluorene Homopolymer with decyl sulfide side chains Exhibits good thermal stability and stable blue light emission. nycu.edu.tw

| PF1 | 9,9-di[11-(decylsul-fanyl)undecyl] fluorene, 9,9-dihexylfluorene (B1587949) | Copolymer with decyl sulfide side chains | Used in a PLED device showing stable sky-blue emission and a maximum brightness of 2991 cd/m². | nycu.edu.tw |

Use in Chemical Synthesis as a Building Block or Intermediate

Beyond its role in modifying materials, this compound serves as a building block or a key additive in organic synthesis. cymitquimica.com Sulfur-containing compounds are crucial for constructing a wide variety of molecules. cymitquimica.com

A specific example is its use as an additive in the one-pot synthesis of pyrazoles. organic-chemistry.org In this process, primary alcohols are first converted to an intermediate, which then reacts with phenylhydrazine (B124118) (PhNHNH₂). The addition of this compound is a key step in a sequence that ultimately yields the pyrazole (B372694) ring structure. This highlights its role in facilitating complex multi-step transformations. organic-chemistry.org

Extrapolating from the chemistry of its analogs, this compound can also act as a precursor to a reactive ylide in oxidation reactions like the Corey-Kim oxidation. organic-chemistry.org In this context, the sulfide is the fundamental building block that, upon activation with an electrophile (like N-Chlorosuccinimide), forms the intermediate that carries out the oxidation of an alcohol.

Table 4: Role of this compound in Pyrazole Synthesis

Reaction Step Reagents/Conditions Role of this compound Product Class Reference

Q & A

Q. What are the established synthetic routes for decyl methyl sulfide, and how can purity be optimized?

  • Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of methyl mercaptan with decyl halides under alkaline conditions. Key steps include controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to alkyl halide) and using polar aprotic solvents (e.g., DMF) to enhance reactivity. Purity optimization involves repeated column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via GC-MS or HPLC (≥98% purity threshold). For novel derivatives, ensure characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, boiling point)?

  • Methodological Answer: Discrepancies often arise from differences in measurement protocols (e.g., dynamic vs. static solubility methods). To resolve these:
  • Standardize experimental conditions (temperature, solvent purity).
  • Cross-reference with peer-reviewed databases (PubChem, IUPAC reports) .
  • Perform triplicate measurements with calibrated instruments (e.g., differential scanning calorimetry for melting points) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:
  • Use PPE (nitrile gloves, chemical-resistant goggles, lab coats) to prevent dermal/ocular exposure.
  • Conduct reactions in fume hoods with proper ventilation (odor threshold: <1 ppm).
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model sulfur-centered nucleophilic attack mechanisms. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess solvation effects in nonpolar media. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. What strategies mitigate interference from this compound in spectroscopic analysis of complex mixtures?

  • Methodological Answer:
  • Employ 1^1H NMR deuterated solvents (e.g., CDCl3_3) to isolate sulfide proton signals (δ 2.1–2.5 ppm).
  • Use LC-MS/MS with selective ion monitoring (SIM) to distinguish sulfide peaks from co-eluting compounds.
  • Apply chemometric tools (PCA, PLS regression) for spectral deconvolution .

Q. How can researchers design experiments to study the environmental degradation pathways of this compound?

  • Methodological Answer:
  • Simulate aerobic/anaerobic conditions in bioreactors (pH 7, 25°C) with soil/water matrices.
  • Track degradation intermediates via GC×GC-TOFMS and quantify sulfate ions via ion chromatography.
  • Use 34^{34}S isotopic labeling to trace sulfur oxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.